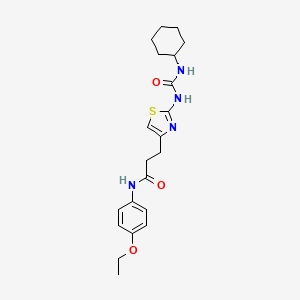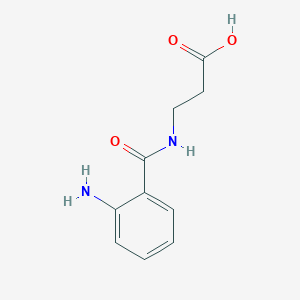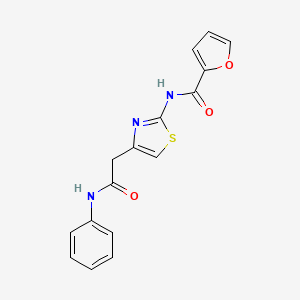![molecular formula C10H12O5S B2623004 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid CAS No. 333352-55-9](/img/structure/B2623004.png)
4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid has been studied for its potential applications in several scientific fields. It has been studied as an inhibitor of enzymes, as well as a signaling molecule. This compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential to act as a signaling molecule in the body, as it has been shown to interact with several types of receptors, including serotonin receptors and histamine receptors.
Wirkmechanismus
The exact mechanism of action of 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as acetylcholinesterase, by binding to the active site of the enzyme and preventing it from functioning properly. This compound has also been shown to interact with several types of receptors, which suggests that it may act as a signaling molecule in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, studies have shown that this compound has the potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have a role in modulating the levels of acetylcholine in the body, which could have an effect on various physiological processes. This compound has also been shown to interact with several types of receptors, which suggests that it may have a role in regulating various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid in laboratory experiments include its ability to act as an inhibitor of the enzyme acetylcholinesterase, as well as its potential to act as a signaling molecule in the body. Additionally, its unique structure allows it to interact with a variety of biological systems.
The limitations of using this compound in laboratory experiments include its potential toxicity, as well as its potential to cause adverse effects in certain biological systems. Additionally, the exact mechanism of action of this compound is not yet fully understood, which could limit its potential applications in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Additionally, further research is needed to understand the potential biochemical and physiological effects of this compound, as well as its potential toxicity and adverse effects. Additionally, further research is needed to understand the potential advantages and limitations of using this compound in laboratory experiments. Finally, further research is needed to understand the potential future applications of this compound in various scientific fields.
Synthesemethoden
4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid is synthesized in a laboratory setting through a multi-step process. First, a carboxyethylsulfanylmethyl ester is synthesized by reacting ethyl-p-toluenesulfonate with 1-bromo-3-methyl-2-butanone. This ester is then reacted with 4-methyl-2-furoic acid to form a diastereomeric mixture of the desired product, this compound, and the undesired product, the enantiomer of this compound. This mixture is then separated by column chromatography to isolate the desired product.
Eigenschaften
IUPAC Name |
4-(1-carboxyethylsulfanylmethyl)-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-5-7(3-8(15-5)10(13)14)4-16-6(2)9(11)12/h3,6H,4H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVUVKOGJFBIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CSC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2622922.png)
![(E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2622924.png)
![(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]ethoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B2622925.png)
![N-[Cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2622927.png)

![6-Cyclopentyloxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2622933.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2622938.png)
![(Z)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2622939.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2622941.png)
